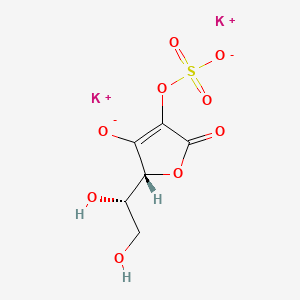
ZnAF-2F
Overview
Description
ZnAF-2F is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a cell-permeable diacetyl derivative of ZnAF-2F, which is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell .
Molecular Structure Analysis
ZnAF-2F has a molecular formula of C38H30F2N4O7 . It is a fluorescein-based zinc sensor containing the N, N -bis (2-pyridylmethyl)ethylenediamine chelating unit .Chemical Reactions Analysis
ZnAF-2F exhibits almost negligible background fluorescence under physiological conditions (pH 7.4) due to the PET mechanism. Upon addition of Zn2+, the fluorescence intensity is quickly increased up to 60-fold .Physical And Chemical Properties Analysis
ZnAF-2F has a molecular weight of 692.66 . It is suitable for the fluorimetric detection of Zn2+ .Scientific Research Applications
Intracellular Zinc Ion Detection
ZnAF-2F is particularly designed for the detection of zinc ions within cells. It operates by increasing fluorescence intensity upon binding with Zn^2+ ions . This property makes it an invaluable tool for studying zinc’s role in cellular processes, as it allows researchers to measure intracellular zinc concentrations in real-time.
Cell Membrane Permeability Studies
The diacetyl derivative of ZnAF-2F, known as ZnAF-2F DA, can penetrate cell membranes. Once inside the cell, it is hydrolyzed by esterases to yield ZnAF-2F, which remains within the cell . This characteristic is used to study the permeability of cell membranes to various substances.
Biochemical Sensing
ZnAF-2F serves as a biochemical sensor that uses fluorescence to transmit information about the presence of biological substances. It is a part of a broader category of sensors that exploit fluorescence phenomena such as intensity, decay time, and quenching efficiency .
Fluorescent Imaging Techniques
Advances in optical instrumentation have led to the development of specialized fluorescent imaging techniques. ZnAF-2F is used in conjunction with these techniques, such as fluorescence microscopy and confocal laser scanning microscopy, to visualize and study intracellular dynamics .
Selective Biomolecular Recognition
The design of ZnAF-2F allows for selective biomolecular recognition. It has been synthesized to recognize and bind to specific ions and molecules, which is crucial for targeted imaging and sensing applications .
Biological Applications Sensitivity
ZnAF-2F exhibits high sensitivity for biological applications due to its low quantum yields under physiological conditions. Upon the addition of Zn^2+, its fluorescence intensity quickly increases, making it suitable for detecting minute changes in zinc ion concentrations .
pH Insensitivity
Unlike other fluorescent probes, ZnAF-2F is insensitive to changes in pH levels. This stability around neutral and slightly acidic conditions is advantageous for studies in varied biological environments .
Monitoring Cellular Functions
Using ZnAF-2F, researchers can monitor cellular functions that involve zinc ions. For example, it can be used to observe changes in intracellular Zn^2+ during cellular events such as apoptosis or signal transduction .
Mechanism of Action
Target of Action
ZnAF-2F is a fluorescent probe primarily designed to target and detect zinc ions (Zn2+) within cells . The primary role of ZnAF-2F is to bind to Zn2+ ions, which are essential for numerous biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
ZnAF-2F operates by binding to Zn2+ ions within the cell. Under physiological conditions (pH 7.4), ZnAF-2F has a very low quantum yield (Φ=0.006). Upon binding with zn2+, the fluorescence intensity rapidly increases up to 60 times . This change in fluorescence intensity allows for the detection and quantification of intracellular Zn2+ .
Biochemical Pathways
The exact biochemical pathways affected by ZnAF-2F are dependent on the role of Zn2+ in the cell. As a Zn2+ detector, ZnAF-2F can be used to study and visualize the concentration, distribution, and transport of Zn2+ ions in real time . Therefore, any pathway involving Zn2+ could potentially be studied using ZnAF-2F.
Pharmacokinetics
ZnAF-2F is a cell-permeable derivative of ZnAF-2 . Once it enters the cell, it is hydrolyzed by esterases in the cytoplasm to yield ZnAF-2, which is then retained within the cell . This allows for the intracellular detection of Zn2+.
Result of Action
The primary result of ZnAF-2F action is the detection of intracellular Zn2+. By binding to Zn2+ ions, ZnAF-2F allows for the visualization of Zn2+ concentration and distribution within cells . This can provide valuable insights into the role of Zn2+ in various cellular processes and pathways.
Action Environment
The action of ZnAF-2F is influenced by the intracellular environment. For instance, the fluorescence of ZnAF-2F is stable under neutral and weakly acidic conditions . Furthermore, the presence of esterases is required for the hydrolysis of ZnAF-2F to ZnAF-2 . Therefore, factors such as pH and enzyme activity can influence the action, efficacy, and stability of ZnAF-2F.
Safety and Hazards
properties
IUPAC Name |
4-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)24-13-20(7-8-23(24)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADXJLXFKDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)CC6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585019 | |
| Record name | 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[Bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
CAS RN |
443302-09-8 | |
| Record name | 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)



